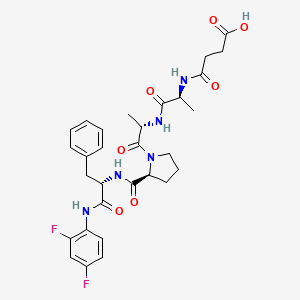

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 2,4-difluoroanilide

Vue d'ensemble

Description

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide (SAPF2F) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid alanine and is composed of two fluorine atoms attached to an aniline group. SAPF2F has been studied for its biochemical and physiological effects and has been used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Évaluation de la Cinétique Enzymatiques

Le N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 2,4-difluoroanilide est utilisé dans les dosages spectrophotométriques pour évaluer les constantes enzymatiques à l'état stationnaire pour la catalyse de l'isomérisation prolylique par les isomérases peptidyl prolyl cis/trans (PPIases). Cette application permet de déterminer les contributions de l'isomérisation avant et arrière .

Substrat pour la Chymotrypsine

Ce composé sert de substrat spécifique et sensible pour la chymotrypsine, une enzyme qui joue un rôle dans la digestion des protéines en décomposant les protéines en peptides plus petits .

Recherche sur l'Élastase Pancréatique Humaine

Il est également hydrolysé par l'élastase pancréatique humaine, ce qui en fait un substrat précieux pour l'étude de l'activité de cette enzyme, qui est significative dans des conditions comme la pancréatite .

Mesure de la Cathepsine G

Le this compound peut être utilisé pour mesurer la cathepsine G libre et liée à la membrane dans les neutrophiles humains, fournissant des informations sur les mécanismes de la réponse immunitaire .

Études sur la Chymase

Le composé est également hydrolysé par la chymase, une enzyme impliquée dans la génération de l'angiotensine II et a donc des implications dans la recherche cardiovasculaire .

Liaison à la FKBP et à la Cyclophiline

Il agit comme un substrat standard pour les protéines de liaison FK-506 (FKBP) et les cyclophilines, qui font partie du groupe des PPIases. Cette application est cruciale dans la recherche immunologique impliquant ces protéines .

Dosages d'Activité Protéolytique

Le composé est utilisé dans les dosages d'activité protéolytique pour étudier l'activité des protéases sérinées telles que la subtilisine Carlsberg (SC) et pour évaluer l'activité de l'élastase neutrophile, de la trypsine et de la chymotrypsine dans divers échantillons biologiques .

Orientations Futures

: Cellmano - Suc-AAPF-2,4-difluoroanilide : TG Peptide - Suc-AAPF-2,4-difluoroanilide : VWR - Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide : Biosynth - Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide : [ChemDirect - Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide](https://www.chemdirect.com/p/ChemD-5644-32730-50MG-1x50-Milligram-381164-12-1/suc-ala-ala-pro-phe-24-difluoroanilide-1x50-milligram-776085?utm

Mécanisme D'action

Target of Action

The primary target of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is peptidyl prolyl cis/trans isomerases (PPIases) . These enzymes play a crucial role in protein folding by catalyzing the isomerization of proline imide bonds.

Mode of Action

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide interacts with PPIases, influencing their ability to catalyze the isomerization of proline imide bonds . This interaction affects both the forward and backward isomerization processes .

Biochemical Pathways

The compound’s interaction with PPIases affects the protein folding process . By influencing the isomerization of proline imide bonds, it can alter the conformation of proteins and potentially impact various biochemical pathways that depend on these proteins .

Result of Action

The primary molecular effect of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide’s action is the alteration of the isomerization state of proline imide bonds in proteins . This can lead to changes in protein conformation and function, with potential downstream effects on cellular processes.

Analyse Biochimique

Biochemical Properties

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is utilized in spectrophotometric assays to assess the steady-state enzyme constants for the catalysis of prolyl isomerization by peptidyl prolyl cis/trans isomerases (PPIases) . The interaction between Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide and PPIases allows for the determination of both forward and backward isomerization rates. This compound interacts with enzymes, proteins, and other biomolecules involved in protein folding, thereby providing insights into the mechanisms of these processes.

Cellular Effects

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide influences various cellular processes by modulating the activity of peptidyl prolyl cis/trans isomerases. These enzymes are essential for proper protein folding and function, and their activity can impact cell signaling pathways, gene expression, and cellular metabolism. By studying the effects of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide on these enzymes, researchers can gain a deeper understanding of how protein folding influences overall cell function .

Molecular Mechanism

The molecular mechanism of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide involves its interaction with peptidyl prolyl cis/trans isomerases. This compound binds to the active site of these enzymes, facilitating the isomerization of proline residues in peptide chains. This isomerization is a critical step in protein folding, as it allows proteins to achieve their functional conformations. By inhibiting or activating PPIases, Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide can modulate protein folding and, consequently, protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide can change over time due to factors such as stability and degradation. The compound’s stability is crucial for accurate and reproducible results in biochemical assays. Studies have shown that Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide remains stable under specific conditions, allowing for consistent enzyme activity measurements. Long-term effects on cellular function may vary depending on the experimental setup and conditions .

Dosage Effects in Animal Models

The effects of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide in animal models can vary with different dosages. At lower doses, the compound may effectively modulate enzyme activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage for each experimental setup to ensure accurate and reliable results .

Metabolic Pathways

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is involved in metabolic pathways related to protein folding and function. The compound interacts with enzymes such as peptidyl prolyl cis/trans isomerases, which play a critical role in these pathways. By modulating the activity of these enzymes, Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide can influence metabolic flux and metabolite levels, providing insights into the regulation of protein folding and function .

Transport and Distribution

Within cells and tissues, Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is essential for accurately interpreting its effects in biochemical assays .

Subcellular Localization

The subcellular localization of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various cellular compartments. By studying the subcellular localization of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide, researchers can gain insights into its role in protein folding and function .

Propriétés

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(2,4-difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35F2N5O7/c1-17(33-25(38)12-13-26(39)40)27(41)34-18(2)30(44)37-14-6-9-24(37)29(43)36-23(15-19-7-4-3-5-8-19)28(42)35-22-11-10-20(31)16-21(22)32/h3-5,7-8,10-11,16-18,23-24H,6,9,12-15H2,1-2H3,(H,33,38)(H,34,41)(H,35,42)(H,36,43)(H,39,40)/t17-,18-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYNHTYFOGEBHQ-MQQADFIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35F2N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

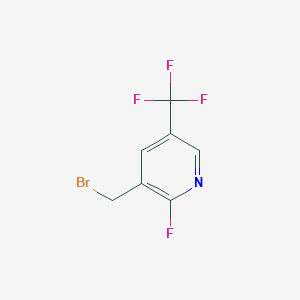

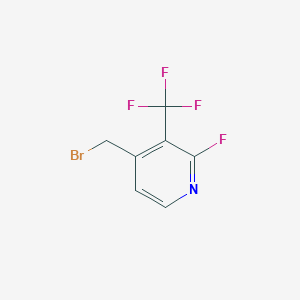

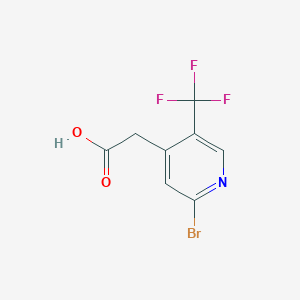

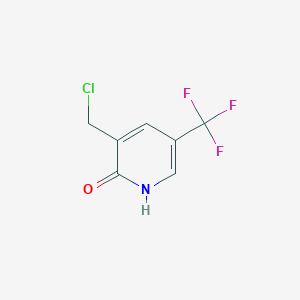

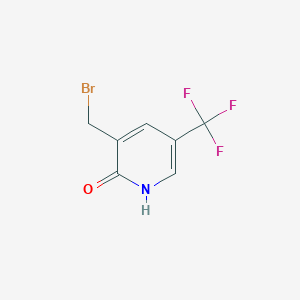

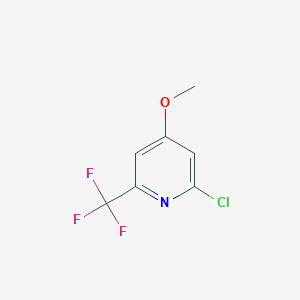

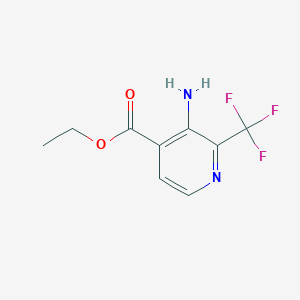

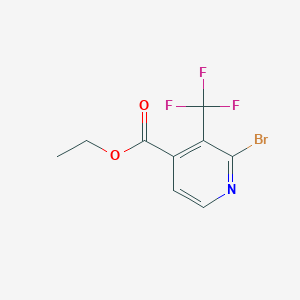

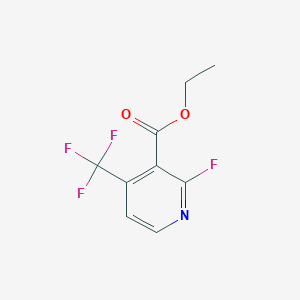

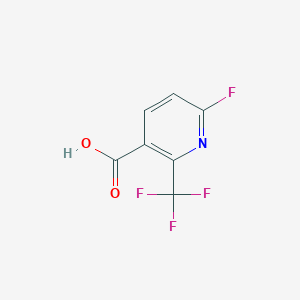

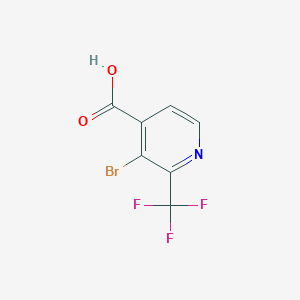

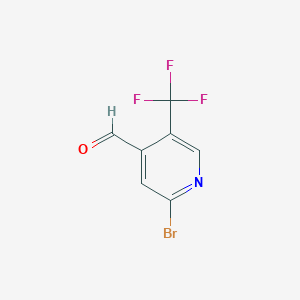

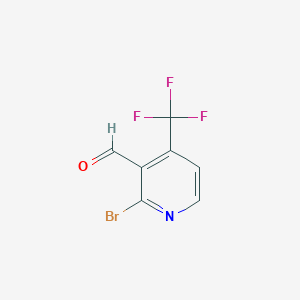

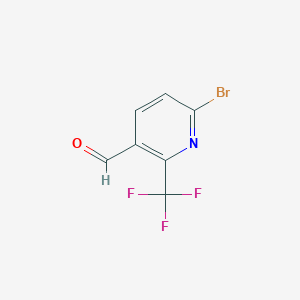

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.